Bicyclo[5.2.2]undeca-8,10-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[522]undeca-8,10-diene is a unique bicyclic hydrocarbon compound characterized by its distinctive structure, which includes two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[5.2.2]undeca-8,10-diene can be synthesized through several methods. One notable method involves the Shapiro reaction, which is a modification of the Bamford-Stevens reaction. This reaction typically involves the treatment of tosyl hydrazones of aldehydes or ketones with strong bases such as sodium methoxide, sodium hydride, or lithium hydride . The reaction proceeds through an elimination mechanism followed by a 1,2-hydrogen shift, leading to the formation of the desired bicyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.2.2]undeca-8,10-diene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at positions that are more reactive due to the strain in the bicyclic system.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in aqueous tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction typically yields the corresponding alkanes or alcohols.
Scientific Research Applications
Bicyclo[5.2.2]undeca-8,10-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which Bicyclo[5.2.2]undeca-8,10-diene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that can further react to produce various products. The molecular targets and pathways involved are determined by the nature of these intermediates and the specific conditions of the reaction .
Comparison with Similar Compounds
Bicyclo[5.2.2]undeca-8,10-diene can be compared with other similar bicyclic compounds, such as:
Bicyclo[6.3.0]undeca-1(11),2,4,6,8-pentaen-10-ylidene: This compound is an aromatic carbene with unique reactivity towards electrophilic and nucleophilic species.
Bicyclo[5.4.0]undeca-2,9-diene: Synthesized using similar reaction conditions, this compound also exhibits interesting chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the resulting strain, which influences its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
143722-73-0 |
---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
bicyclo[5.2.2]undeca-8,10-diene |
InChI |
InChI=1S/C11H16/c1-2-4-10-6-8-11(5-3-1)9-7-10/h6-11H,1-5H2 |
InChI Key |
ITNRXWMLMPIAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C=CC(CC1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.